molecular formula C23H27N3O5S B14918266 1-Benzyl-2-((1,3-dioxoisoindolin-2-yl)methyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate

1-Benzyl-2-((1,3-dioxoisoindolin-2-yl)methyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate

Cat. No.: B14918266
M. Wt: 457.5 g/mol
InChI Key: WTNUWDRTNPINJL-UHFFFAOYSA-M
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Description

1-Benzyl-2-((1,3-dioxoisoindolin-2-yl)methyl)-1,4-diazabicyclo[222]octan-1-ium methanesulfonate is a synthetic compound with a complex structure It is characterized by the presence of a benzyl group, a diazabicyclo[222]octane core, and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-((1,3-dioxoisoindolin-2-yl)methyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate typically involves multiple steps. One common method includes the reaction of benzyl N-(2-hydroxyethyl)carbamate with N-hydroxyphthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate. This reaction is carried out in tetrahydrofuran under an argon atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-((1,3-dioxoisoindolin-2-yl)methyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the methanesulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Benzyl-2-((1,3-dioxoisoindolin-2-yl)methyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex heterocyclic structures.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-((1,3-dioxoisoindolin-2-yl)methyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diazabicyclo[2.2.2]octane core is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate: Shares a similar isoindoline-1,3-dione moiety but differs in the substituents attached to the core structure.

    N-isoindoline-1,3-dione derivatives: These compounds have similar structural features and are used in various applications, including pharmaceuticals and agrochemicals.

Uniqueness

1-Benzyl-2-((1,3-dioxoisoindolin-2-yl)methyl)-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate is unique due to its combination of a diazabicyclo[2.2.2]octane core and a methanesulfonate group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octan-2-yl)methyl]isoindole-1,3-dione;methanesulfonate

InChI

InChI=1S/C22H24N3O2.CH4O3S/c26-21-19-8-4-5-9-20(19)22(27)24(21)15-18-14-23-10-12-25(18,13-11-23)16-17-6-2-1-3-7-17;1-5(2,3)4/h1-9,18H,10-16H2;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

WTNUWDRTNPINJL-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)[O-].C1C[N+]2(CCN1CC2CN3C(=O)C4=CC=CC=C4C3=O)CC5=CC=CC=C5

Origin of Product

United States

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